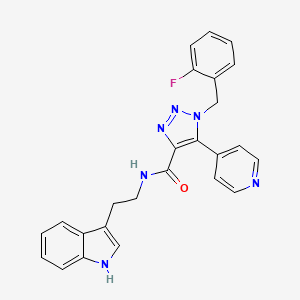
N-(2-(1H-indol-3-yl)ethyl)-1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-indol-3-yl)ethyl)-1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C25H21FN6O and its molecular weight is 440.482. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1H-indol-3-yl)ethyl)-1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1H-indol-3-yl)ethyl)-1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiallergic Potential
N-(2-(1H-indol-3-yl)ethyl)-1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide and related compounds have been explored for their potential as antiallergic agents. One such compound, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, demonstrated significant antiallergic potency, being more effective than astemizole in histamine release assays. This suggests a promising avenue for developing new antiallergic medications (Menciu et al., 1999).
Antimicrobial Activities
Compounds related to N-(2-(1H-indol-3-yl)ethyl)-1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide have been investigated for their antimicrobial properties. A study on various 1,2,4-triazole derivatives indicated good to moderate antimicrobial activity, suggesting potential applications in combating bacterial and fungal infections (Bayrak et al., 2009).
Mycobacterium Tuberculosis Inhibition
Research into thiazole-aminopiperidine hybrid analogues, including compounds similar to N-(2-(1H-indol-3-yl)ethyl)-1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, has revealed promising results in inhibiting Mycobacterium tuberculosis. This is significant for developing new treatments against tuberculosis, a major global health concern (Jeankumar et al., 2013).
Crystallography and Molecular Interactions
The compound's related derivatives have been studied using crystallography and molecular interaction analyses. These studies provide valuable insights into the structural and electronic properties of such compounds, which are crucial for understanding their biological activity and potential pharmaceutical applications (Ahmed et al., 2020).
Synthesis and Chemical Characterization
Research has also focused on the synthesis and chemical characterization of compounds structurally related to N-(2-(1H-indol-3-yl)ethyl)-1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide. Understanding the synthesis pathways and chemical properties of these compounds is essential for their potential application in medicinal chemistry and drug development (Honey et al., 2012).
Mécanisme D'action
Target of action
The compound contains an indole moiety, which is known to bind with high affinity to multiple receptors . .
Mode of action
The mode of action of a compound depends on its structure and the target it interacts with. Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific mode of action of this compound would need to be determined through experimental studies.
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Indole derivatives can affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Propriétés
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN6O/c26-21-7-3-1-5-19(21)16-32-24(17-9-12-27-13-10-17)23(30-31-32)25(33)28-14-11-18-15-29-22-8-4-2-6-20(18)22/h1-10,12-13,15,29H,11,14,16H2,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKYEGLVCWRWCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)NCCC3=CNC4=CC=CC=C43)C5=CC=NC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-fluorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl 5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-hydroxyisophthalate](/img/structure/B2682059.png)


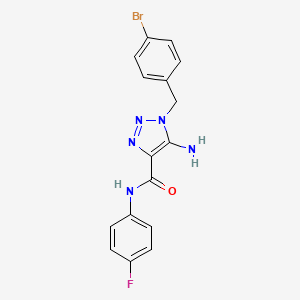
![6-Chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2682065.png)
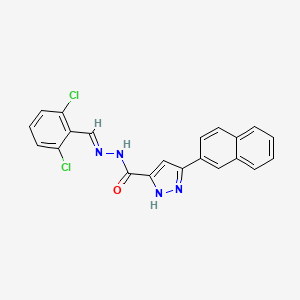
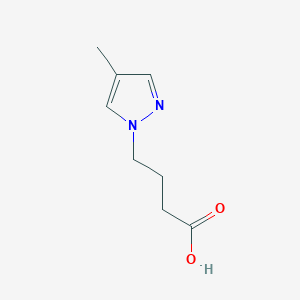
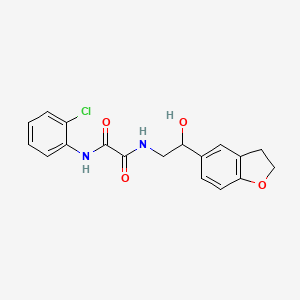
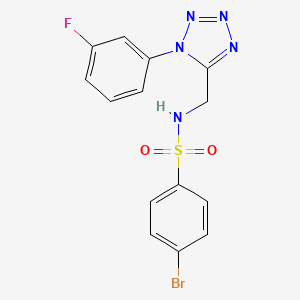
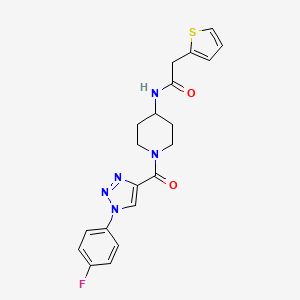
![3-[2-Oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]-5-prop-2-ynylimidazolidine-2,4-dione](/img/structure/B2682078.png)
![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-naphthamide](/img/structure/B2682079.png)
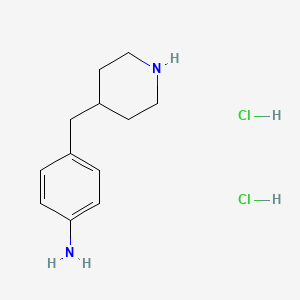
![methyl 1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2682081.png)